molecular formula C20H28N4O4S B2385504 4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797657-24-9

4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2385504
M. Wt: 420.53
InChI Key: ZXAABVWUSNHAHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide” is complex. It includes a morpholinopyrimidine core, which is a common structure in many bioactive compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the morpholinopyrimidine core include a density of 1.4±0.1 g/cm3, boiling point of 324.3±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of compounds incorporating benzenesulfonamide moiety for antimicrobial properties. For instance, a study on novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed promising activity against Mycobacterium tuberculosis, highlighting the potential of benzenesulfonamide derivatives in treating tuberculosis (Ghorab et al., 2017).

Enzyme Inhibition

Compounds with benzenesulfonamide structures have been investigated for their inhibitory effects on various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. A study reported moderate to potent inhibitory activities for benzenesulfonamides incorporating triazine moieties against these enzymes, suggesting their potential in developing treatments for Alzheimer's and related conditions (Lolak et al., 2020).

Anti-tumor Activity

The exploration of benzenesulfonamide derivatives extends into anticancer research, with various compounds evaluated for their potential to inhibit tumor growth. Notably, some benzenesulfonamide derivatives have shown promising anti-breast cancer activities, indicating their potential as therapeutic agents in oncology. Molecular docking studies have supported these findings, suggesting interactions with key receptors involved in cancer progression (Kumar et al., 2021).

Cyclin-Dependent Kinase 2 Inhibition

Pyrimidine-benzenesulfonamide derivatives have been designed and evaluated for their inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Molecular docking simulations have been utilized to guide the synthesis of these compounds, which were then tested for their anti-proliferative activity against cultured human cell lines. This research suggests the potential of benzenesulfonamide derivatives in developing treatments targeting cancer cell proliferation (Fathalla et al., 2012).

Future Directions

The future directions of research on “4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for inflammation-associated disorders .

properties

IUPAC Name

4-butoxy-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-3-4-11-28-18-5-7-19(8-6-18)29(25,26)21-15-17-14-16(2)22-20(23-17)24-9-12-27-13-10-24/h5-8,14,21H,3-4,9-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAABVWUSNHAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

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